N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
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Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research into similar compounds focuses on their synthesis and crystal structure, offering a foundation for understanding the chemical and physical properties of related molecules. For instance, the synthesis of related benzofuran and phthalazin derivatives reveals methodologies for creating complex molecules with specific functional groups, potentially applicable in designing similar compounds for various research purposes (霍静倩 et al., 2016). These processes often involve multi-step synthesis, characterizations by NMR, X-ray crystallography, and analysis of molecular interactions through hydrogen bonding and π-π interactions.
Biological Activity
Compounds structurally related to "N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide" have been studied for their antimicrobial and cytotoxic activities. For example, studies on modified Strobilurin derivatives and N'-arylmethylidene benzothiazin acetohydrazides have shown promising antimicrobial activities (A. M. Sridhara et al., 2011); (Matloob Ahmad et al., 2010). Such findings underscore the potential of these compounds in developing new antimicrobial agents or exploring their roles in biological systems.
Material Science and Compatibility Studies
In the realm of material science, the reaction products of related compounds with specific reagents have been characterized, providing insights into their potential use in compatibilization processes or as precursors for material synthesis (C. Lacroix et al., 1996). These studies highlight the versatility of such molecules in creating new materials or modifying existing ones to achieve desired properties.
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-26(2)14-17-8-7-13-22(24(17)33-26)32-16-23(30)27-15-21-19-11-5-6-12-20(19)25(31)29(28-21)18-9-3-4-10-18/h5-8,11-13,18H,3-4,9-10,14-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPKISNIUSPWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=NN(C(=O)C4=CC=CC=C43)C5CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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